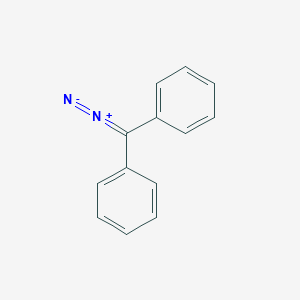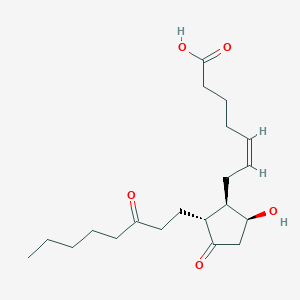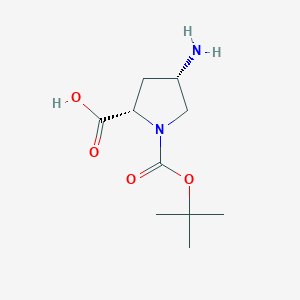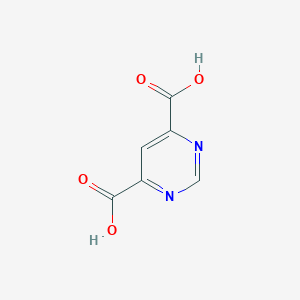![molecular formula C9H14O5 B031209 (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one CAS No. 22596-25-4](/img/structure/B31209.png)
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one, also known as MDPO, is a synthetic compound that has been studied for its potential applications in various scientific fields. MDPO has a unique chemical structure that makes it an interesting molecule to study. In
Mecanismo De Acción
The mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is not fully understood. However, it has been suggested that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one may exert its effects through the modulation of oxidative stress and inflammation. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species and pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect cells from oxidative stress-induced damage and inhibit the proliferation of cancer cells. In vivo studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect against ischemia/reperfusion injury, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one. One area of research could focus on the development of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one analogs with improved solubility and bioavailability. Another area of research could focus on investigating the potential use of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one and its potential use as a probe in biological systems.
Métodos De Síntesis
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can be synthesized through a multi-step process starting from 2,3-dimethyl-1,4-benzoquinone. The first step involves the conversion of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-1,4-benzoquinol. This is followed by the reaction of 2,3-dimethyl-1,4-benzoquinol with methanol and acetic anhydride to form the intermediate compound, (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran. The final step involves the conversion of (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran to (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one through a reaction with oxalyl chloride and triethylamine.
Aplicaciones Científicas De Investigación
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has also been studied for its potential use as a probe in biological systems.
Propiedades
Número CAS |
22596-25-4 |
|---|---|
Nombre del producto |
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
(3aS,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3/t6-,7-,8-/m0/s1 |
Clave InChI |
VUNSMQXGBMXONE-FXQIFTODSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H](O1)C(=O)CO[C@@H]2OC)C |
SMILES |
CC1(OC2C(O1)C(=O)COC2OC)C |
SMILES canónico |
CC1(OC2C(O1)C(=O)COC2OC)C |
Sinónimos |
4H-1,3-Dioxolo[4,5-c]pyran, β-L-erythro-pentopyranosid-4-ulose Deriv; β-2,3-O-Isopropylidene-L-erythro-pentopyranosid-4-ulose; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)
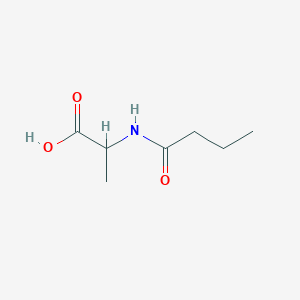
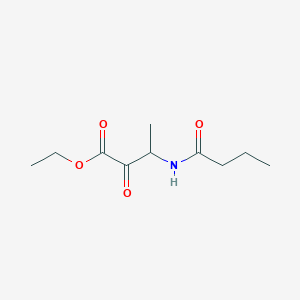
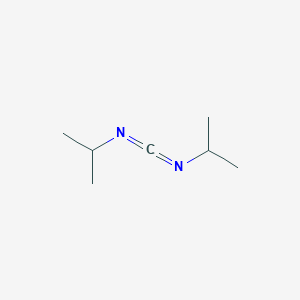
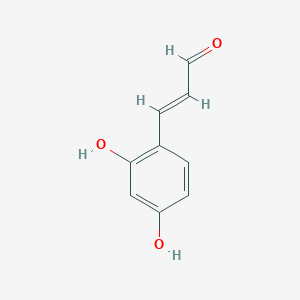
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)
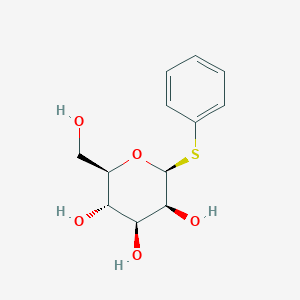
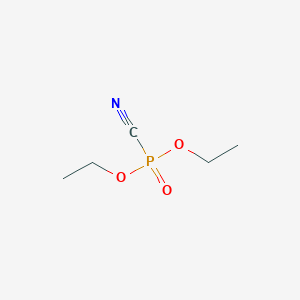
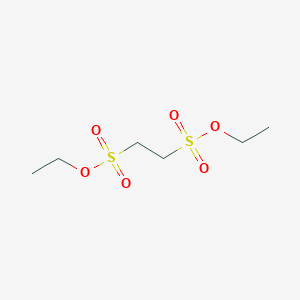
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
